molecular formula C15H15N3O3 B554980 (S)-2-Amino-N-(4-nitrophenyl)-3-phenylpropanamide CAS No. 2360-97-6

(S)-2-Amino-N-(4-nitrophenyl)-3-phenylpropanamide

Cat. No.: B554980
CAS No.: 2360-97-6
M. Wt: 285.3 g/mol
InChI Key: GJHIOWXZFDVUKQ-AWEZNQCLSA-N
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Description

L-​Phenylalanine 4-​nitroanilide is a substrate used in the study of a novel cytosolic leucyl aminopeptidase.

Mechanism of Action

Target of Action

H-Phe-pNA, also known as L-Phenylalanine 4-nitroanilide or (S)-2-Amino-N-(4-nitrophenyl)-3-phenylpropanamide, is a chromogenic substrate that is primarily targeted by specific enzymes. It is specifically used as a substrate for thrombin and aminopeptidase M .

Thrombin is a serine protease that plays a crucial role in the coagulation cascade, a series of reactions that ultimately leads to the formation of a blood clot . Aminopeptidase M, also known as microsomal alanyl aminopeptidase, is an enzyme involved in the final stages of protein degradation .

Mode of Action

The mode of action of H-Phe-pNA involves its interaction with these target enzymes. The compound is cleaved by the enzymes at specific sites, resulting in the release of p-nitroaniline (pNA) . This cleavage is a result of the enzymatic activity of thrombin or aminopeptidase M .

Biochemical Pathways

The cleavage of H-Phe-pNA by these enzymes is part of larger biochemical pathways. For thrombin, this is part of the coagulation cascade, which is critical for blood clotting . For aminopeptidase M, this is part of protein degradation, a process essential for the removal of damaged proteins and the regulation of certain biological processes .

Pharmacokinetics

It’s known that the compound is soluble in water , which could influence its bioavailability and distribution in the body.

Result of Action

The cleavage of H-Phe-pNA by thrombin or aminopeptidase M results in the release of p-nitroaniline (pNA), a chromophore that can be detected spectrophotometrically . This allows for the measurement of the enzymatic activity of thrombin or aminopeptidase M .

Action Environment

The action of H-Phe-pNA is influenced by various environmental factors. For instance, the activity of the enzymes that cleave H-Phe-pNA can be affected by factors such as pH and temperature . Additionally, the compound’s stability may be influenced by factors such as light exposure and the presence of microorganisms .

Properties

IUPAC Name

(2S)-2-amino-N-(4-nitrophenyl)-3-phenylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O3/c16-14(10-11-4-2-1-3-5-11)15(19)17-12-6-8-13(9-7-12)18(20)21/h1-9,14H,10,16H2,(H,17,19)/t14-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJHIOWXZFDVUKQ-AWEZNQCLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C[C@@H](C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20428580
Record name N-(4-Nitrophenyl)-L-phenylalaninamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20428580
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2360-97-6
Record name N-(4-Nitrophenyl)-L-phenylalaninamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20428580
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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